molecular formula C7H3BrClIO2 B7978219 3-Bromo-2-chloro-5-iodobenzoic acid

3-Bromo-2-chloro-5-iodobenzoic acid

Cat. No.: B7978219
M. Wt: 361.36 g/mol
InChI Key: GOACDCIDPATUID-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClIO2 and its molecular weight is 361.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Degradation by Pseudomonas aeruginosa : A study by Higson and Focht (1990) reported that a strain of Pseudomonas aeruginosa could degrade various halobenzoates, including those similar to 3-Bromo-2-chloro-5-iodobenzoic acid. This indicates potential environmental applications for bioremediation of halogenated aromatic compounds (Higson & Focht, 1990).

  • Ortho-metalation in Organic Synthesis : Gohier and Mortier (2003) described the ortho-metalation of halobenzoic acids like this compound, which is an important reaction in organic synthesis. This process can create various substituted benzoic acids, showcasing its utility in synthetic chemistry (Gohier & Mortier, 2003).

  • In Vitro Bioactivity and Antimicrobial Activity : A 2020 study by Popiołek et al. explored the synthesis of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid and their in vitro cytotoxicity and antimicrobial activity. This research demonstrates the potential of derivatives of halobenzoic acids in pharmacology and drug development (Popiołek et al., 2020).

  • Thermodynamic Properties and Computational Chemistry : Chirico et al. (2017) conducted a critical evaluation of the thermodynamic properties of monohalobenzoic acids, including those similar to this compound, through computational chemistry methods. This study aids in understanding the physical properties of such compounds, which is crucial for various scientific applications (Chirico et al., 2017).

  • Synthesis and Application in Coordination Polymers : In 2017, Kalaj, Carter, and Cahill synthesized a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid. The study explores the luminescent and vibrational properties of this material, showing its potential in materials science (Kalaj, Carter, & Cahill, 2017).

Properties

IUPAC Name

3-bromo-2-chloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACDCIDPATUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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